molecular formula C22H36N2O9 B608812 Mal-Amido-PEG4-t-butyl ester CAS No. 1415800-35-9

Mal-Amido-PEG4-t-butyl ester

Cat. No.: B608812
CAS No.: 1415800-35-9
M. Wt: 472.54
InChI Key: XYOMHLPGMUCBGN-UHFFFAOYSA-N
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Description

Mal-Amido-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a maleimide group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media, while the t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with thiol groups to form covalent bonds, making it useful for bioconjugation applications .

Mechanism of Action

Target of Action

The primary target of Mal-Amido-PEG4-t-butyl ester is the thiol group present in biomolecules . The compound contains a Maleimides group that is reactive and forms a covalent bond with the thiol group .

Mode of Action

The This compound interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with a thiol group to form this bond . This reaction enables the connection of the biomolecule with a thiol .

Biochemical Pathways

The biochemical pathway primarily involves the formation of a covalent bond between the maleimide group of the This compound and the thiol group in the target biomolecule . This reaction facilitates the attachment of biomolecules or ligands to surfaces or carriers .

Pharmacokinetics

The This compound is a PEG derivative, and the presence of the hydrophilic PEG spacer increases its solubility in aqueous media . This property can potentially enhance the bioavailability of the compound.

Result of Action

The result of the action of This compound is the successful conjugation of the biomolecule with a thiol . This conjugation is facilitated by the formation of a covalent bond, enabling the attachment of biomolecules or ligands to surfaces or carriers .

Action Environment

The action of This compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might be sensitive to the pH of the environment.

Biochemical Analysis

Biochemical Properties

Mal-Amido-PEG4-t-butyl ester plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The maleimide group in this compound reacts specifically with thiol groups present in proteins, peptides, and other biomolecules, forming stable thioether bonds . This interaction is essential for the development of targeted drug delivery systems, protein labeling, and other bioconjugation applications. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Cellular Effects

This compound influences various cellular processes by modifying the function of proteins and enzymes it interacts with. By forming covalent bonds with thiol groups, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of this compound to specific proteins can affect their localization, stability, and activity, thereby impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups in biomolecules. This interaction leads to the formation of stable thioether bonds, which can modify the structure and function of the target biomolecule. This compound can inhibit or activate enzymes by binding to their active sites or altering their conformation. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in protein activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular stress or apoptosis . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical modifications without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying the activity of key enzymes involved in metabolic processes. For example, this compound can inhibit or activate enzymes in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its movement within the aqueous environment of the cell. This compound can accumulate in specific cellular compartments, depending on its interactions with transport proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting proteins. This localization can affect the activity and function of this compound, as well as the biomolecules it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-Amido-PEG4-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a t-butyl ester group to a PEG chain. The process typically involves:

    PEGylation: The PEG chain is functionalized with a maleimide group.

    Esterification: The t-butyl ester group is introduced to the PEG chain.

The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification and PEGylation processes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Mal-Amido-PEG4-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-Amido-PEG4-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various assays and studies.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Used in the development of advanced materials and nanotechnology applications .

Comparison with Similar Compounds

Mal-Amido-PEG4-t-butyl ester is unique due to its combination of a maleimide group and a t-butyl ester group linked through a PEG chain. Similar compounds include:

These compounds share similar functionalities but differ in their specific reactive groups, making this compound particularly useful for applications requiring both maleimide and t-butyl ester functionalities.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMHLPGMUCBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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